1-[1-(3-bromophenyl)vinyl]pyridinium
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Overview
Description
1-[1-(3-bromophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11BrN+ It is characterized by the presence of a bromophenyl group attached to a vinyl pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-bromophenyl)vinyl]pyridinium typically involves the reaction of 3-bromobenzaldehyde with pyridine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired vinyl pyridinium compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-bromophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[1-(3-bromophenyl)vinyl]pyridinium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-bromophenyl)vinyl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(3-bromophenyl)vinyl]pyridinium can be compared with other similar compounds such as:
- 1-[1-(4-bromophenyl)vinyl]pyridinium
- 1-[1-(2-bromophenyl)vinyl]pyridinium
- 1-[1-(3-chlorophenyl)vinyl]pyridinium
These compounds share similar structural features but differ in the position or type of halogen substituent. The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H11BrN+ |
---|---|
Molecular Weight |
261.14g/mol |
IUPAC Name |
1-[1-(3-bromophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11BrN/c1-11(15-8-3-2-4-9-15)12-6-5-7-13(14)10-12/h2-10H,1H2/q+1 |
InChI Key |
HIPUXICOPWMHGF-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2 |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
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